

Ethirimol: A Technical and Structural Overview for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethirimol*

Cat. No.: *B033103*

[Get Quote](#)

An In-depth Guide to the Chemical Structure, Properties, and Mechanism of Action of the Fungicide **Ethirimol**

Abstract

Ethirimol is a systemic fungicide belonging to the pyrimidine class of chemical compounds. First introduced for its efficacy against powdery mildew, particularly in cereal crops, its mode of action involves the specific inhibition of adenosine deaminase, a crucial enzyme in the purine salvage pathway. This disruption of nucleic acid synthesis ultimately leads to the cessation of fungal growth and proliferation. This technical guide provides a comprehensive overview of **Ethirimol**'s chemical structure, physicochemical properties, spectroscopic data, and mechanism of action, intended for researchers, scientists, and professionals in drug development and agrochemistry.

Chemical Identity and Structure

Ethirimol is chemically identified as an aminopyrimidine derivative. It exists in tautomeric forms, primarily as 5-butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone and its corresponding pyrimidin-4-ol form.

- IUPAC Name: 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol[1]
- Alternative IUPAC Name: 5-butyl-2-(ethylamino)-4-methyl-1H-pyrimidin-6-one[2]

- Chemical Formula: $C_{11}H_{19}N_3O$ [\[2\]](#)
- CAS Registry Number: 23947-60-6[\[2\]](#)
- Molecular Weight: 209.29 g/mol [\[2\]](#)
- Synonyms: Milgo, Milstem, PP-149, 5-Butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine[\[2\]](#)

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and mass spectrometry data for **Ethirimol**, compiled from various sources.

Table 1: Physicochemical Properties of Ethirimol

Property	Value	Source
Physical State	White crystalline solid	[2]
Melting Point	159-160 °C	[2]
Water Solubility	200 mg/L (at 25 °C)	[2]
Octanol/Water Partition Coefficient (logP)	1.7 (Calculated)	[2]
Vapor Pressure	2×10^{-6} mm Hg (at 25 °C)	
Solubility	Soluble in chloroform, trichloroethylene, strong acids, and bases. Slightly soluble in ethanol. Sparingly soluble in acetone.	[2]

Table 2: Mass Spectrometry Data for Ethirimol

m/z	Relative Intensity	Interpretation
210.161	100%	[M+H] ⁺ (Molecular Ion)
182.130	9.48%	Fragment
193.134	7.90%	Fragment
140.108	36.96%	Fragment
98.060	16.54%	Fragment
Data sourced from PubChem CID 135424354.[2]		

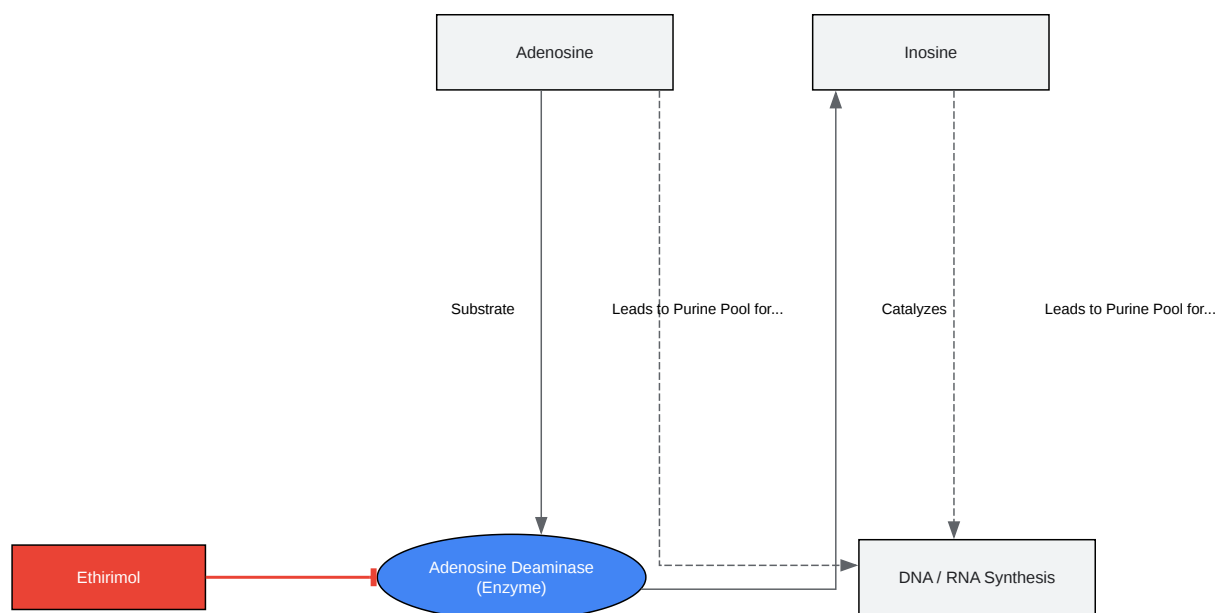
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined ¹H and ¹³C NMR spectral data for **Ethirimol** are not readily available in publicly accessible literature. Such data is critical for unambiguous structural confirmation and is typically found in certificates of analysis from commercial suppliers or in specialized chemical databases. For research purposes, acquiring a certified reference standard and performing NMR analysis is the recommended course of action.

Mechanism of Action

Ethirimol's fungicidal activity stems from its role as an inhibitor of the enzyme adenosine deaminase (ADA).[3][4] This enzyme is a key component of the purine salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine into inosine and deoxyinosine, respectively.

By inhibiting ADA, **Ethirimol** disrupts the normal synthesis and recycling of purine nucleotides. These nucleotides are essential building blocks for DNA and RNA. The resulting deficiency in nucleic acid precursors effectively halts fungal cell division and growth, leading to the observed fungicidal effect.[3] This targeted mode of action makes it particularly effective against specific fungal pathogens like powdery mildew.[3]



[Click to download full resolution via product page](#)

Caption: Inhibition of Adenosine Deaminase by **Ethirimol** in the Purine Salvage Pathway.

Experimental Protocols

A. Synthesis of Ethirimol

A detailed, step-by-step experimental protocol for the synthesis of **Ethirimol** is described in U.S. Patent 3,980,781. The general procedure involves the reaction of ethyl-guanidine with ethyl 2-formylhexanoate in the presence of a base. A summary of the likely steps is as follows:

- Preparation of Ethyl 2-formylhexanoate: n-Butylmalonic ester is formylated using ethyl formate and a strong base like sodium ethoxide.
- Condensation Reaction: The resulting formyl derivative is then condensed with ethylguanidine nitrate in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.

- **Cyclization and Tautomerization:** The condensation product undergoes intramolecular cyclization to form the pyrimidine ring structure of **Ethirimol**.
- **Isolation and Purification:** The product is isolated from the reaction mixture, typically by precipitation or extraction, and purified using techniques such as recrystallization to yield the final crystalline solid.

Note: This is a generalized summary. Researchers must consult the original patent literature for specific reagents, stoichiometry, reaction conditions, and safety precautions.

B. Adenosine Deaminase (ADA) Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of a compound like **Ethirimol** on adenosine deaminase, based on spectrophotometric measurement.

- **Reagent Preparation:**
 - Prepare a stock solution of Adenosine Deaminase (e.g., from bovine spleen) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
 - Prepare a stock solution of the substrate, adenosine, in the same buffer.
 - Prepare a stock solution of **Ethirimol** in a suitable solvent (e.g., DMSO) and create a series of dilutions at various concentrations.
- **Assay Procedure:**
 - The assay is performed in a UV-transparent 96-well plate or quartz cuvettes.
 - To each well, add the assay buffer.
 - Add a specific volume of the **Ethirimol** dilution (or vehicle control for uninhibited reaction).
 - Add the ADA enzyme solution to each well and incubate for a pre-determined time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C) to allow for inhibitor-enzyme interaction.

- Initiate the reaction by adding the adenosine substrate solution to each well.
- Data Acquisition:
 - Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the conversion of adenosine to inosine.
 - The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
- Data Analysis:
 - Calculate the percent inhibition for each **Ethirimol** concentration relative to the uninhibited control.
 - Plot the percent inhibition against the logarithm of the **Ethirimol** concentration.
 - Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Note: Quantitative IC₅₀ or K_i values for **Ethirimol**'s inhibition of adenosine deaminase are not widely reported in public literature and would need to be determined experimentally.

Conclusion

Ethirimol is a well-characterized pyrimidine fungicide with a specific and understood mechanism of action targeting fungal nucleic acid synthesis. While its physicochemical properties are well-documented, a notable gap exists in the public availability of its experimental NMR data, which is essential for complete structural analysis in a research setting. The provided protocols for its synthesis and bioactivity assessment serve as a foundation for further scientific investigation into this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mz-at.de [mz-at.de]
- 2. Ethirimol | C₁₁H₁₉N₃O | CID 135424354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethirimol: A Technical and Structural Overview for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033103#what-is-the-chemical-structure-of-ethirimol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com